molecular formula C10H10FNO2 B020672 Fluparoxan CAS No. 105182-45-4

Fluparoxan

カタログ番号: B020672
CAS番号: 105182-45-4
分子量: 195.19 g/mol
InChIキー: XSOUHEXVEOQRKJ-IUCAKERBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fluparoxan involves the formation of a tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole structure. The key steps include:

  • Formation of the benzodioxin ring.
  • Introduction of the fluorine atom.
  • Cyclization to form the pyrrole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective fluorination, and cyclization reactions under controlled conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in its structure.

    Reduction: Reduction reactions can occur at the fluorine-substituted aromatic ring.

    Substitution: Nucleophilic substitution reactions can take place at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

科学的研究の応用

Pharmacological Properties

Fluparoxan exhibits high selectivity for α2-adrenoceptors, which are implicated in neurotransmitter regulation. By blocking these receptors, this compound enhances the release of noradrenaline and other neurotransmitters such as dopamine and acetylcholine. This mechanism underlies its potential therapeutic effects in conditions characterized by neurotransmitter deficiencies.

Table 1: Pharmacological Profile of this compound

PropertyValue/Description
Selectivity Ratio>2500 for α2:α1 adrenoceptors
Oral BioavailabilityExcellent
Effects on NeurotransmittersIncreases noradrenaline, dopamine, acetylcholine levels
AntagonismReversible competitive antagonist

Therapeutic Applications

This compound's primary applications are in the treatment of neurodegenerative diseases and psychiatric disorders. Key areas of focus include:

Cognitive Dysfunction in Schizophrenia

Research indicates that this compound can improve cognitive deficits associated with schizophrenia. A study demonstrated that this compound administration led to significant enhancements in cognitive performance in patients, particularly in tasks requiring working memory and attention .

Alzheimer's Disease

This compound has shown promise in preclinical models of Alzheimer's disease. It was found to prevent age-related deficits in spatial working memory without altering β-amyloid plaque load or astrocytosis, suggesting a unique mechanism of action that does not rely on traditional pathways seen in Alzheimer's pathology .

Depression

As an antidepressant candidate, this compound has been evaluated for its potential to alleviate depressive symptoms by enhancing noradrenergic signaling. Its pharmacological profile positions it as a viable alternative to existing antidepressants with fewer side effects .

Case Studies

Several studies have highlighted the efficacy of this compound across different conditions:

  • Cognitive Enhancement : In a clinical trial involving schizophrenia patients, this compound significantly improved cognitive test scores compared to placebo controls .
  • Neuroprotection : In transgenic mouse models of Alzheimer's disease, chronic treatment with this compound preserved cognitive function and spatial memory .
  • Antidepressant Effects : Comparative studies with other α2-antagonists showed that this compound had superior efficacy in reversing clonidine-induced sedation and bradycardia, indicating robust antidepressant properties .

作用機序

Fluparoxan exerts its effects by selectively blocking alpha 2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The increased noradrenaline levels can enhance neurotransmission and potentially alleviate symptoms of disorders associated with noradrenaline deficiency .

類似化合物との比較

    Idazoxan: Another alpha 2-adrenergic receptor antagonist with similar properties but different selectivity profiles.

    Yohimbine: A well-known alpha 2-adrenergic receptor antagonist with additional effects on other receptor types.

Uniqueness of Fluparoxan: this compound is unique due to its high selectivity for alpha 2-adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other alpha 2-adrenergic receptor antagonists, this compound does not antagonize any variant of the imidazoline receptor, making it a valuable tool for studying the specific effects of alpha 2-adrenergic receptor antagonism .

生物活性

Fluparoxan, a selective α2-adrenoceptor antagonist, has garnered attention for its potential therapeutic applications, particularly in treating mood disorders and cognitive impairments. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (developmental code name GR50360A) was developed in the early 1980s by Glaxo as a potential antidepressant. It is characterized by its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors (2,630-fold) and minimal interaction with imidazoline receptors. This selectivity is crucial for its therapeutic profile, as it reduces the likelihood of side effects associated with non-selective adrenergic receptor antagonism .

This compound's primary mechanism involves blocking presynaptic α2-adrenoceptors, which leads to an increase in synaptic norepinephrine levels. This is achieved by inhibiting the autoinhibitory feedback mechanism that normally limits norepinephrine release. The resultant increase in norepinephrine may benefit conditions associated with norepinephrine deficiency, such as depression and certain neurodevelopmental disorders .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 97% in humans and 100% in animal models.
  • Protein Binding : High protein binding rates (81-92% in rats and 95% in humans).
  • Metabolism : Primarily metabolized via phase II pathways, with over 90% excreted through urine as metabolites .

Antidepressant Effects

Research has indicated that this compound can significantly attenuate responses to clonidine, an α2-agonist known to induce sedation and bradycardia. In clinical studies involving human subjects, this compound demonstrated a dose-dependent blockade of clonidine-induced effects, suggesting its potential utility in managing depressive symptoms .

Animal Studies

In various animal models:

  • Mice : this compound prevented clonidine-induced hypothermia and antinociception.
  • Rats : It counteracted impairments in motor coordination (rotarod performance) caused by α2 agonists.
  • Dogs : The compound effectively reversed sedation and bradycardia induced by UK-14304 .

These studies underscore this compound's efficacy across species, reinforcing its role as a potent α2-adrenoceptor antagonist.

Comparative Table of Biological Activity

Study TypeSpeciesEffect ObservedReference
Clinical TrialHumansAttenuation of clonidine effects
Preclinical StudyMicePrevention of hypothermia and antinociception
Preclinical StudyRatsReversal of motor impairment
Preclinical StudyDogsReversal of sedation and bradycardia

Safety Profile

This compound has shown a favorable safety profile in chronic administration studies. In both rats and dogs, it was well tolerated at doses up to 200 mg/kg/day and 80 mg/kg/day respectively for extended periods without significant adverse effects .

特性

CAS番号

105182-45-4

分子式

C10H10FNO2

分子量

195.19 g/mol

IUPAC名

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole

InChI

InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1

InChIキー

XSOUHEXVEOQRKJ-IUCAKERBSA-N

SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F

異性体SMILES

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F

正規SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F

Key on ui other cas no.

105182-45-4

同義語

fluparoxan
fluparoxan hydrochloride, hemihydrate
GR 50360
GR 50360A
GR-50360
GR-50360A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。